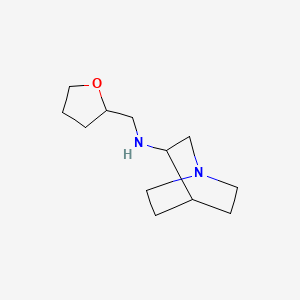
N-(Tetrahydro-2-furanylmethyl)-3-quinuclidinamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(Tetrahydro-2-furanylmethyl)-3-quinuclidinamine is a complex organic compound characterized by its unique bicyclic structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(Tetrahydro-2-furanylmethyl)-3-quinuclidinamine typically involves the ring-opening polymerization of 2-oxabicyclo[2.2.2]octan-3-one. This process can be initiated by n-butyl lithium or catalyzed by trifluoromethanesulfonic acid in the presence of benzyl alcohol . The reaction conditions, such as temperature and solvent choice, play a crucial role in determining the stereochemistry and yield of the product.
Industrial Production Methods
Industrial production of this compound may involve the use of heterogeneous catalysts to achieve high yields and selectivity. For example, the use of Cu/ZnO/γ-Al2O3 catalysts has been reported for the efficient synthesis of amines from biomass-based furan compounds .
化学反应分析
Types of Reactions
N-(Tetrahydro-2-furanylmethyl)-3-quinuclidinamine undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include molecular iodine for iodocyclization, nitrous acid for deamination, and various catalysts for amidation . The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, deamination of bicyclo[2.2.2]octan-2-yl-amines in acetic acid by nitrous acid results in the formation of classical carbonium ions .
科学研究应用
N-(Tetrahydro-2-furanylmethyl)-3-quinuclidinamine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Industry: Utilized in the production of biodegradable polymers through ring-opening polymerization.
作用机制
The mechanism of action of N-(Tetrahydro-2-furanylmethyl)-3-quinuclidinamine involves its interaction with specific molecular targets and pathways. For example, its antiprotozoal activity is attributed to its ability to interfere with the metabolic pathways of Trypanosoma brucei and Plasmodium falciparum . The compound’s unique bicyclic structure allows it to interact with various enzymes and receptors, leading to its biological effects.
相似化合物的比较
N-(Tetrahydro-2-furanylmethyl)-3-quinuclidinamine can be compared with other similar compounds, such as:
2-azabicyclo[3.2.2]nonanes: These compounds exhibit higher antiprotozoal activities than 4-aminobicyclo[2.2.2]octanes.
2-oxabicyclo[2.2.2]octane: This compound is used as a bioisostere of the phenyl ring in drug design, leading to improved physicochemical properties.
The uniqueness of this compound lies in its specific bicyclic structure, which imparts distinct chemical and biological properties, making it a valuable compound in various fields of research.
属性
分子式 |
C12H22N2O |
|---|---|
分子量 |
210.32 g/mol |
IUPAC 名称 |
N-(oxolan-2-ylmethyl)-1-azabicyclo[2.2.2]octan-3-amine |
InChI |
InChI=1S/C12H22N2O/c1-2-11(15-7-1)8-13-12-9-14-5-3-10(12)4-6-14/h10-13H,1-9H2 |
InChI 键 |
KBRMQPKDQYULBL-UHFFFAOYSA-N |
规范 SMILES |
C1CC(OC1)CNC2CN3CCC2CC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


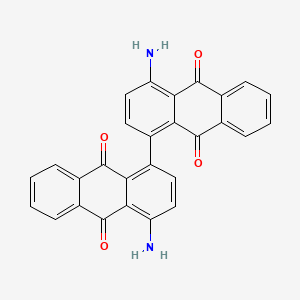

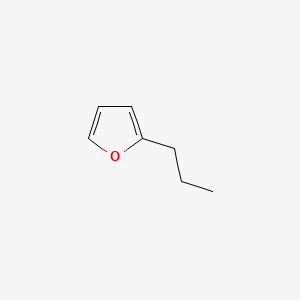
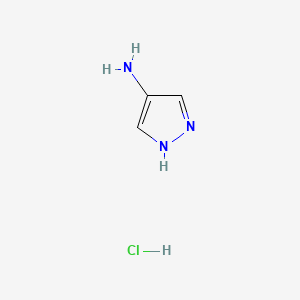
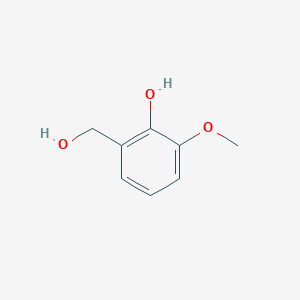
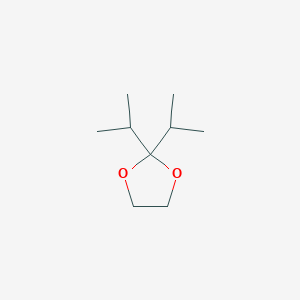
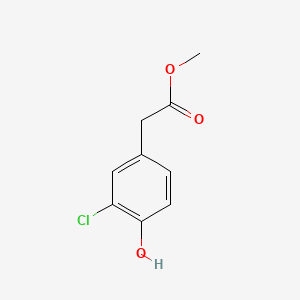
![5-Ethynyl-benzo[1,3]dioxole](/img/structure/B1361060.png)


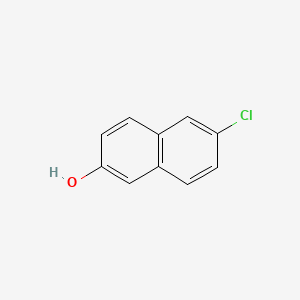
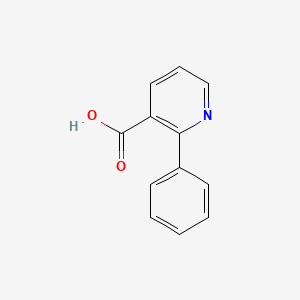
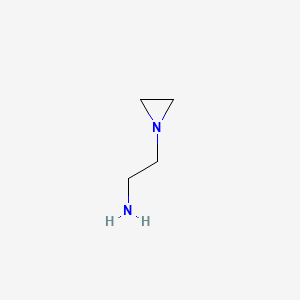
![2-Propanol, 1-[bis(2-hydroxyethyl)amino]-](/img/structure/B1361068.png)
